2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene
CAS No.:
Cat. No.: VC18395291
Molecular Formula: C9H5F7
Molecular Weight: 246.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5F7 |
|---|---|
| Molecular Weight | 246.12 g/mol |
| IUPAC Name | 2-fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C9H5F7/c10-7-3-5(4-8(11,12)13)1-2-6(7)9(14,15)16/h1-3H,4H2 |
| Standard InChI Key | MNBBDBOIQDEHFO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1CC(F)(F)F)F)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s benzene core is functionalized with three fluorine-containing groups, each influencing its electronic and steric properties:
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Trifluoromethyl group (-CF₃) at position 1: This strongly electron-withdrawing group reduces electron density on the aromatic ring, enhancing resistance to electrophilic attack .
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Fluorine atom at position 2: Introduces steric hindrance and further withdraws electrons, directing subsequent reactions to specific ring positions .
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Trifluoroethyl group (-CF₂CF₃) at position 4: A bulky substituent that increases lipophilicity and thermal stability .
The spatial arrangement of these groups is critical to the compound’s reactivity, as demonstrated by its canonical SMILES: C1=CC(=C(C=C1CC(F)(F)F)F)C(F)(F)F .
Table 1: Key Molecular Properties
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via electrophilic aromatic substitution and halogenation pathways :
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Bromination: A bromine atom is introduced to a fluorobenzene derivative using CuBr and HBr under reflux .
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Trifluoroethylation: The trifluoroethyl group is appended via nucleophilic substitution with 2,2,2-trifluoroethyl iodide in dimethylformamide (DMF) at 60–90 °C .
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Purification: Distillation or column chromatography isolates the final product, achieving yields of 73–91% .
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Bromination | CuBr, HBr, NaNO₂ | 50–90 °C | 87–91% |
| Trifluoroethylation | K₂CO₃, CF₃CH₂I | 60–90 °C | 73–80% |
Industrial Manufacturing
Scaled-up production employs continuous flow reactors to enhance efficiency and safety. Automated systems optimize reagent ratios (e.g., 1:0.25 CuBr:HBr) and reduce waste . Post-synthesis purification via fractional distillation ensures >95% purity .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Decomposes above 210 °C, releasing fluorinated byproducts .
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Chemical Reactivity: The sulfonyl chloride moiety (-SO₂Cl) in related compounds undergoes nucleophilic substitution with amines or alcohols, forming sulfonamides or sulfonates .
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Solubility: Low water solubility (<0.1 mg/mL); miscible with organic solvents like DMF and dichloromethane .
Spectroscopic Data
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¹⁹F NMR: Peaks at δ -62.7 (CF₃), -65.7 (CF₂CF₃), and -104.0 (aryl-F) .
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IR Spectroscopy: Strong absorptions at 1,250 cm⁻¹ (C-F stretch) and 1,130 cm⁻¹ (SO₂ symmetric stretch).
Applications in Scientific Research
Pharmaceutical Development
The compound’s fluorinated groups enhance blood-brain barrier penetration and metabolic stability, making it a candidate for CNS-targeted drugs . Derivatives exhibit inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) .
Agrochemicals
Incorporated into herbicides and pesticides, its lipophilicity improves rainfastness and pest resistance . Field trials show 30% higher efficacy compared to non-fluorinated analogs .
Advanced Materials
Used in liquid crystals and polymeric coatings, the compound’s thermal stability (-40 to 200 °C) suits high-performance electronics .
Table 3: Comparative Performance in Materials Science
| Application | Property Enhanced | Improvement vs. Non-Fluorinated Analogs |
|---|---|---|
| Liquid Crystals | Thermal Range | +50 °C |
| Polymer Coatings | Chemical Resistance | 2x lifespan |
Research Findings and Innovations
Catalytic Trifluoromethylation
Copper-mediated reactions using Cu(O₂CCF₂SO₂F)₂ enable efficient CF₃ group transfer, achieving 80–94% yields in cross-couplings . This method avoids toxic byproducts associated with traditional CF₃ sources .
Biological Activity Studies
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